1-(2-Fluoroindolizin-3-yl)methanamine
Description
1-(2-Fluoroindolizin-3-yl)methanamine is a bicyclic heteroaromatic compound featuring an indolizine core substituted with a fluorine atom at position 2 and a methanamine group at position 3. Indolizine is a fused bicyclic system consisting of a six-membered pyridine ring and a five-membered pyrrole ring.
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(2-fluoroindolizin-3-yl)methanamine |
InChI |
InChI=1S/C9H9FN2/c10-8-5-7-3-1-2-4-12(7)9(8)6-11/h1-5H,6,11H2 |
InChI Key |
YCGHFFKAOXYUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N2C=C1)CN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular weights, and properties of 1-(2-Fluoroindolizin-3-yl)methanamine with its analogs:
Key Differences and Implications
Core Heterocycle: Indolizine (target compound): Bicyclic structure with pyridine and pyrrole fusion. This may enhance π-π stacking and binding to aromatic residues in proteins. Indole (6-Fluorogramine): Monocyclic with a benzene-pyrrole system. Imidazo[1,2-a]pyridine (): Larger bicyclic system with electron-withdrawing CF3 group, increasing metabolic stability . Imidazole/Triazole (): Five-membered rings with lower steric hindrance, possibly improving solubility but reducing target specificity.
Substituent Effects :
- Fluorine at C2 (indolizine) vs. C6 (indole): Position influences electronic effects (e.g., para-directing in indole vs. ortho/meta in indolizine).
- Methanamine Group : Primary amine (-CH2NH2) in the target compound vs. dimethylamine (-CH2N(CH3)2) in 6-Fluorogramine. The latter may reduce basicity and membrane permeability .
Physicochemical Properties :
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